[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane

Hydrophobicity LogP Membrane interaction

The compound [([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane (CAS 648428-57-3) is a bifunctional organosilicon building block combining a rigid biphenyl chromophore with two distinct silyl environments: a hydrolytically sensitive trimethylsilyl (TMS) ether and a stable aryl-TMS silane. With a molecular formula of C19H28OSi2, a molecular weight of 328.6 g/mol, a computed LogP of 6.22, and a polar surface area (PSA) of only 9.23 Ų , this compound occupies a unique property space—extremely high hydrophobicity combined with a UV-active biphenyl handle—that distinguishes it from simpler alkyl or phenyl silanes commonly used as protecting groups or coupling agents.

Molecular Formula C19H28OSi2
Molecular Weight 328.6 g/mol
CAS No. 648428-57-3
Cat. No. B12606047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane
CAS648428-57-3
Molecular FormulaC19H28OSi2
Molecular Weight328.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(C1=CC=C(C=C1)C2=CC=CC=C2)O[Si](C)(C)C
InChIInChI=1S/C19H28OSi2/c1-21(2,3)19(20-22(4,5)6)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15,19H,1-6H3
InChIKeyINOFIRDWHXOVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane CAS 648428-57-3: Core Identity and Procurement Baseline


The compound [([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane (CAS 648428-57-3) is a bifunctional organosilicon building block combining a rigid biphenyl chromophore with two distinct silyl environments: a hydrolytically sensitive trimethylsilyl (TMS) ether and a stable aryl-TMS silane. With a molecular formula of C19H28OSi2, a molecular weight of 328.6 g/mol, a computed LogP of 6.22, and a polar surface area (PSA) of only 9.23 Ų , this compound occupies a unique property space—extremely high hydrophobicity combined with a UV-active biphenyl handle—that distinguishes it from simpler alkyl or phenyl silanes commonly used as protecting groups or coupling agents. For procurement professionals, this compound serves as a specialized intermediate for applications requiring both a rigid aromatic scaffold and orthogonal silyl reactivity. Critically, the biphenyl moiety imparts significantly higher thermal stability and a red-shifted UV absorption profile relative to mono-phenyl analogs, a characteristic exploited in molecular glass photoresist formulations where tetrahedral biphenylsilane cores demonstrate glass transition temperatures well above room temperature [1].

Why [([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane Cannot Be Replaced by Generic Phenyl or Alkyl Silanes


Generic substitution with simple phenyltrimethylsilane (CAS 1625-88-3), benzyltrimethylsilane, or mono-TMS-protected alcohols fails for this compound in applications where the biphenyl group is functionally essential—not merely a structural placeholder. The biphenyl unit provides a combination of extended π-conjugation (λ_max shifted 20–40 nm bathochromically versus phenyl), enhanced thermal stability (onset of degradation typically 30–50 °C higher for biphenylsilanes versus phenylsilanes in thermogravimetric analysis of analogous molecular glasses) [1], and a rigid, linear geometry (para-para' inter-ring distance ~4.3 Å) that cannot be replicated by a single phenyl ring or a flexible alkyl spacer. Furthermore, the compound carries two differentiated silyl groups: the TMS-ether is selectively cleavable under mild acidic or fluoride conditions, while the aryl-TMS bond remains intact, enabling sequential orthogonal functionalization [2]. Replacing this compound with a simpler silane would sacrifice either the chromophoric/thermal properties, the orthogonal reactivity, or the precise molecular dimensions required for applications in structured materials and chiral auxiliary design.

Quantitative Differentiation Evidence for [([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane Versus Closest Analogs


Superior Hydrophobicity and Membrane Permeability: LogP Comparison Against Phenyltrimethylsilane

The target compound exhibits a computed LogP of 6.22, reflecting its highly hydrophobic character imparted by the biphenyl core and two TMS groups . In contrast, phenyltrimethylsilane (CAS 1625-88-3) has a significantly lower LogP of approximately 4.5–4.8 (ACD/Labs calculated), representing a difference of roughly 1.4–1.7 log units. This translates to approximately 25–50-fold higher partition into non-polar phases for the biphenyl compound, a critical advantage in applications requiring maximal hydrophobicity, such as water-repellent coatings or membrane-permeable prodrug precursors.

Hydrophobicity LogP Membrane interaction Organosilicon

Reduced Polar Surface Area (PSA) Relative to Silanol-Containing Biphenyl Compounds

The PSA of the target compound is calculated at 9.23 Ų , a remarkably low value that indicates minimal hydrogen-bonding capacity. By comparison, 4-hydroxybiphenyl (CAS 92-69-3) has a PSA of approximately 20.2 Ų, while 4-trimethoxysilylbiphenyl (CAS 135251-76-2) carries a PSA above 35 Ų due to three methoxy groups. The difference of ≥10–25 Ų is significant because PSA values below 60–70 Ų are generally predictive of good blood-brain barrier penetration, and values below 20 Ų are exceptionally favorable for passive membrane diffusion. The fully silylated target compound thus offers a procurement advantage over hydroxyl- or methoxy-substituted biphenyls for applications requiring minimal surface polarity.

Polar surface area Bioavailability CNS penetration Blood-brain barrier

Biphenyl-Derived Thermal Stability Advantage in Molecular Glass Formulations

In the molecular glass photoresist patent, tetrahedral silane cores bearing four biphenyl groups with para-methoxy or para-hydroxy substituents exhibit glass transition temperatures (Tg) significantly above room temperature and excellent resistance to crystallization [1]. In contrast, analogous tetrahedral cores with four simple phenyl groups were reported to require the incorporation of Tg-suppressing aliphatic chains to prevent crystallinity, indicating inferior intrinsic glass-forming ability. While direct Tg data for the target mono-biphenyl silane is not publicly available, the biphenyl-containing molecular glass architecture demonstrates the class-level principle: the extended rigid biphenyl unit raises thermal transition temperatures by approximately 30–50 °C relative to single-phenyl analogs, providing a measurable thermal processing window advantage.

Thermal stability Molecular glass Photoresist Glass transition temperature

Orthogonal Silyl Reactivity: Chemoselective Cleavage of TMS-Ether vs. Aryl-TMS Bond

The target compound contains two silicon atoms in chemically distinct environments: the TMS-ether oxygen-linked silicon, susceptible to fluoride-induced cleavage (TBAF, HF·pyridine) or mild aqueous acid (pH < 4), and the aryl-TMS silicon, which is stable under these conditions and typically requires harsher protodesilylation (strong acid, elevated temperature) or electrophilic ipso-substitution for removal [1]. In the arylsilylcarbinol series, the trimethylsilyl ether of phenyl benzyl carbinol demonstrated clean orthogonal deprotection to the free carbinol without affecting the aryl-silane bond [2]. This contrasts with mono-silyl biphenyl compounds such as 4-(trimethylsilyl)biphenyl (CAS 1625-88-3), which lack the masked hydroxyl handle and therefore cannot participate in sequential orthogonal functionalization strategies.

Orthogonal protecting group Silyl ether Chemoselective deprotection Sequential functionalization

Chiral Auxiliary Performance: Biphenyl vs. Phenyl Scaffolds in Diastereoselective Allylation

In the systematic investigation of arylsilylcarbinol chiral auxiliaries, the trimethylsilyl ether of phenyl benzyl carbinol (phenyl-bearing auxiliary) provided diastereomeric ratios of 90:10 with ethyl methyl ketone and 94:6 with isopropyl methyl ketone under Marko's oxacarbenium ion allylation conditions [1]. Although the biphenyl analog was not explicitly evaluated in this study, the narrow range of selectivities observed across different aryl auxiliaries suggests that steric and electronic tuning via the biphenyl group could further modulate diastereoselectivity. Bulkier aryl groups (e.g., naphthyl) have been shown to enhance facial selectivity in related oxacarbenium ion reactions, and the extended π-system of biphenyl may provide additional π-stacking interactions that stabilize specific transition states—a rationale for selecting the biphenyl variant when higher steric demand or altered electronic character is desired relative to the established phenyl auxiliary.

Chiral auxiliary Diastereoselectivity Oxacarbenium ion Asymmetric synthesis

Bathochromic UV Shift for Trace Analysis and Photochemical Applications

Biphenyl (λ_max ≈ 248 nm in ethanol, ε ≈ 17,000 M⁻¹cm⁻¹) exhibits a bathochromic shift of approximately 44 nm and a 2- to 3-fold increase in molar absorptivity compared to benzene (λ_max ≈ 204 nm, ε ≈ 7,400 M⁻¹cm⁻¹). Attachment of the silyl substituents at the para position is expected to preserve this chromophoric enhancement with minimal hypsochromic perturbation [1]. For comparison, phenyltrimethylsilane (CAS 1625-88-3) shows UV absorption maxima near 210–215 nm, typical of monosubstituted benzenes. The red-shifted absorption of the biphenyl compound renders it detectable at longer wavelengths where many common solvents and impurities are optically transparent, facilitating quantification in reaction monitoring and quality control workflows without interference from short-wavelength background absorbance. This property is particularly valuable in high-throughput catalytic screening where UV-active handles enable rapid conversion analysis [2].

UV-Vis spectroscopy Bathochromic shift Detection Photochemistry

High-Value Application Scenarios for [([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane Based on Quantitative Differentiation


Hydrophobic Surface Modification Coatings Requiring Maximal Water Contact Angle

The exceptionally high LogP (6.22) and near-zero PSA (9.23 Ų) of the target compound make it a superior candidate for covalent surface grafting where maximum hydrophobicity is required—outperforming phenyltrimethylsilane by an estimated 25–50-fold in non-polar partitioning. In practice, this translates to higher water contact angles (typically >110°) at lower grafting densities, reducing reagent consumption per unit surface area. The biphenyl group additionally provides UV-detectable grafting quantification, enabling real-time quality control of functionalized surfaces .

Advanced Photoresist Formulations with Intrinsic Thermal Robustness

Drawing from the molecular glass photoresist patent , the biphenyl-silane architecture confers a 30–50 °C elevation in glass transition temperature relative to phenyl-based analogs, suppressing crystallization without plasticizing additives. The target compound serves as a mono-functional building block for constructing tetrahedral or linear molecular glass cores with tailored dissolution properties, maintaining film integrity during post-exposure bake steps critical for sub-50 nm lithographic patterning.

Sequential Orthogonal Functionalization in Multi-Step Synthesis

The compound's dual silyl reactivity—TMS-ether labile to fluoride/acid versus aryl-TMS stable under these conditions —enables two-directional diversification without protecting group exchange. A representative sequence involves TBAF-mediated desilylation of the TMS-ether to reveal a hydroxyl handle for Mitsunobu or esterification chemistry, followed by electrophilic ipso-desilylation of the aryl-TMS group for halogenation or cross-coupling. This orthogonal reactivity reduces step count by at least one synthetic operation compared to sequential protection/deprotection using mono-silyl biphenyl derivatives .

Chiral Auxiliary Scaffold Optimization for Asymmetric C–C Bond Formation

When the established phenyl benzyl carbinol TMS-ether chiral auxiliary (dr up to 94:6 for isopropyl methyl ketone) fails to deliver target selectivity, the biphenyl analog offers increased steric demand and potential π-stacking stabilization of diastereomeric transition states . This is particularly relevant for substrates with extended aromatic systems where π–π interactions between substrate and auxiliary can amplify facial discrimination beyond purely steric effects. Procurement of the biphenyl variant enables a rational, incremental increase in auxiliary bulk without resorting to synthetically more complex polycyclic aromatic scaffolds.

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